molecular formula C17H19NO3 B13342618 4-(Benzyloxy)-3-isopropoxybenzamide

4-(Benzyloxy)-3-isopropoxybenzamide

Cat. No.: B13342618
M. Wt: 285.34 g/mol
InChI Key: XIOLHYPYYRDEJL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-isopropoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and an isopropoxy group attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-isopropoxybenzamide typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(Benzyloxy)phenol. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Isopropoxy Group: The next step involves the introduction of the isopropoxy group. This can be done by reacting 4-(Benzyloxy)phenol with isopropyl bromide in the presence of a base like potassium carbonate.

    Formation of the Benzamide: The final step involves the formation of the benzamide. This can be achieved by reacting the intermediate 4-(Benzyloxy)-3-isopropoxyphenol with an appropriate amine, such as ammonia or an amine derivative, in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of 4-(Benzyloxy)-3-isopropoxybenzaldehyde.

    Reduction: Formation of 4-(Benzyloxy)-3-isopropoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the specific reaction.

Scientific Research Applications

4-(Benzyloxy)-3-isopropoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-isopropoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The benzyloxy and isopropoxy groups can influence its binding affinity and specificity. The amide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Lacks the isopropoxy group and amide functionality.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of an isopropoxy group and an aldehyde group instead of an amide.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxy group instead of an isopropoxy group and an aldehyde group instead of an amide.

Uniqueness

4-(Benzyloxy)-3-isopropoxybenzamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of both benzyloxy and isopropoxy groups can enhance its solubility and reactivity, while the amide group can provide stability and potential for hydrogen bonding interactions.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-phenylmethoxy-3-propan-2-yloxybenzamide

InChI

InChI=1S/C17H19NO3/c1-12(2)21-16-10-14(17(18)19)8-9-15(16)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H2,18,19)

InChI Key

XIOLHYPYYRDEJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)N)OCC2=CC=CC=C2

Origin of Product

United States

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